1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13-8-9-16(12-14(13)2)23-20(24)21-10-11-27(25,26)19-15(3)22-18-7-5-4-6-17(18)19/h4-9,12,22H,10-11H2,1-3H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGYQCMOJNJNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:
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Formation of the Urea Core: : The initial step involves the reaction of 3,4-dimethylaniline with an isocyanate to form the urea core. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products.
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Sulfonylation: : The next step involves the introduction of the sulfonyl group. This is achieved by reacting the intermediate with a sulfonyl chloride derivative of 2-methyl-1H-indole. The reaction is typically performed in an organic solvent like dichloromethane, with a base such as pyridine to facilitate the reaction.
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Final Assembly: : The final step involves the coupling of the sulfonylated intermediate with an appropriate ethylating agent to complete the synthesis. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 475.6 g/mol. Its structure features a urea group linked to a sulfonamide moiety, which is known for enhancing biological activity in various compounds. The presence of the 3,4-dimethylphenyl and 2-methyl-1H-indole groups contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
- Gram-positive Bacteria : The compound has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics like vancomycin and daptomycin, indicating its potential as an effective antimicrobial agent .
- Broad-spectrum Efficacy : In vitro tests have demonstrated that derivatives of this compound possess broad-spectrum activity against drug-resistant strains of Candida species. This suggests that modifications to the chemical structure could lead to novel antifungal agents .
Anticancer Properties
The compound's structural features also suggest potential anticancer applications :
- Inhibition of Tumor Growth : Research has indicated that similar compounds with indole and sulfonamide functionalities can inhibit tubulin polymerization, a crucial process in cancer cell division. This suggests that 1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea may exhibit similar anticancer effects .
- Targeting Specific Pathways : The presence of specific substituents can enhance the compound's ability to target cancer cells selectively while minimizing effects on normal cells. The incorporation of the indole moiety is particularly noteworthy due to its known interactions with various biological pathways involved in cancer progression .
Drug Development Insights
The synthesis and optimization of this compound are of significant interest in drug development:
- Synthetic Routes : Various synthetic methodologies have been explored to produce this compound efficiently. These include multi-step reactions involving key intermediates that can be modified to enhance biological activity and reduce toxicity .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for developing more potent derivatives. Studies suggest that modifications to the phenyl and indole groups can lead to improved efficacy against specific bacterial strains and cancer types .
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of this compound effectively inhibited resistant strains of Staphylococcus aureus, with MIC values significantly lower than traditional treatments. This highlights its potential role in addressing antibiotic resistance .
- Anticancer Activity Evaluation : Another research project focused on evaluating the anticancer properties of structurally related compounds, finding that those with similar indole-sulfonamide structures significantly inhibited tumor growth in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole moiety can also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)amino)ethyl)urea: Similar structure but with an amino group instead of a sulfonyl group.
1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)carbonyl)ethyl)urea: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the presence of both the sulfonyl and indole groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
The compound's molecular formula is with a molecular weight of approximately 367.45 g/mol. Its structure includes a urea functional group linked to a 3,4-dimethylphenyl moiety and an indole derivative, which is known for its diverse pharmacological profiles.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. The presence of the indole moiety in this compound suggests potential activity against various cancer cell lines.
- Antimicrobial Properties : Compounds containing sulfonyl and indole groups have been studied for their antimicrobial effects. The specific interactions of this compound with microbial targets remain to be fully elucidated.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding Affinity : The urea and sulfonyl groups may enhance the binding affinity to target enzymes or receptors, modulating their activity.
- Indole Core Interaction : The indole structure can participate in π-π stacking interactions and hydrogen bonding, contributing to the overall biological activity.
Anticancer Activity
A study demonstrated that derivatives of indole, including those similar to 1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, showed promising results against various cancer cell lines. For instance:
- Cell Line Testing : Compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
Research has shown that compounds with similar structures possess antimicrobial properties:
- In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, suggesting effective antimicrobial action.
Enzyme Inhibition Studies
The enzyme inhibition potential of the compound was explored in several studies:
- AChE and BChE Inhibition : Docking studies indicated that the compound could effectively inhibit AChE with an IC50 value comparable to known inhibitors. This suggests its potential use in treating Alzheimer's disease.
Data Table Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this urea derivative?
Methodological Answer: Synthesis typically involves coupling substituted phenylisocyanates with sulfonamide-containing amines. Key steps include:
- Solvent selection : Dichloromethane or ethanol under reflux (60–80°C) for improved solubility and reaction efficiency .
- Catalysts : Tertiary amines (e.g., triethylamine) to accelerate urea bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of isocyanate to amine).
Q. Reference Data :
| Parameter | Typical Value/Approach |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | 60–80°C |
| Purity Assessment | HPLC (>95% purity) |
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Structural confirmation : Use single-crystal X-ray diffraction (as in ) for absolute configuration determination. Pair with NMR (e.g., H, C, HSQC) to verify substituent positions .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) to assess decomposition points.
- Solubility : Test in polar (DMSO, water) and nonpolar (hexane) solvents via saturation shake-flask method.
Q. Key Parameters :
- LogP (octanol/water): Estimate via HPLC retention time correlation.
- pKa: Use potentiometric titration in aqueous-organic mixtures.
Q. What safety protocols are advised for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for synthesis steps .
- Waste disposal : Incinerate organic waste at >800°C to avoid sulfonamide byproduct accumulation.
- First aid : For skin contact, rinse with 0.9% saline; for inhalation, administer oxygen if respiratory distress occurs.
Advanced Research Questions
Q. How can computational methods predict the biological targets and mechanisms of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., kinase or GPCR targets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds between urea moiety and catalytic residues).
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP inhibition, and toxicity profiles.
Q. How to resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Meta-analysis framework : Use PRISMA guidelines to systematically compare assay conditions (e.g., cell lines, IC protocols) .
- Dose-response refinement : Reproduce experiments using standardized controls (e.g., ATP levels in kinase assays) and orthogonal assays (SPR vs. fluorescence polarization).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to evaluate inter-study variability .
Q. Example Experimental Design :
| Factor | Levels |
|---|---|
| Cell Line | HEK293 vs. HeLa |
| Incubation Time | 24h vs. 48h |
| Compound Concentration | 0.1–100 µM (log dilution) |
Q. How to design dose-response studies to evaluate therapeutic potential?
Methodological Answer:
- In vitro : Use 3D tumor spheroids to mimic in vivo conditions. Measure apoptosis (Annexin V/PI staining) and proliferation (MTT assay) across 6–8 dose points .
- In vivo : Apply randomized block design (as in ) with 4–6 replicates per group. Monitor pharmacokinetics (plasma half-life via LC-MS/MS) and toxicity (ALT/AST levels).
Q. Critical Parameters :
- EC determination: Fit data to Hill equation using GraphPad Prism.
- Off-target effects: Screen against a panel of 50+ kinases/phosphatases.
Q. What strategies optimize the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze degradation products via LC-MS .
- Light sensitivity : Store in amber vials; assess photodegradation under UV/Vis light (300–800 nm).
- Buffer compatibility : Test in PBS (pH 7.4), Tris-HCl (pH 8.0), and cell culture media (e.g., DMEM + 10% FBS).
Q. How to integrate this compound into environmental impact assessments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
